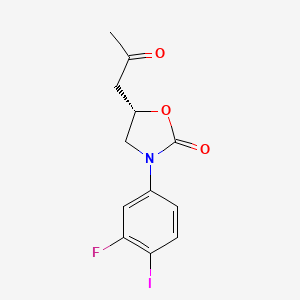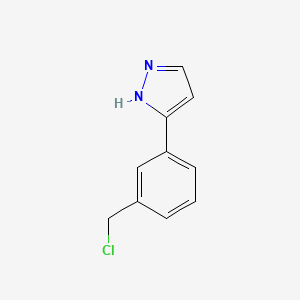
3-(3-(Chloromethyl)phenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Clorometil)fenil)-1H-pirazol es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto específico presenta un grupo clorometil unido al anillo fenilo, que a su vez está conectado al anillo pirazol. La presencia del grupo clorometil hace que este compuesto sea reactivo y útil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3-(Clorometil)fenil)-1H-pirazol generalmente implica la reacción de 3-(clorometil)benzaldehído con hidrato de hidracina. La reacción procede a través de la formación de un intermedio de hidrazona, que luego sufre una ciclación para formar el anillo pirazol. Las condiciones de reacción a menudo incluyen el uso de un solvente como etanol o metanol y pueden requerir calentamiento para facilitar el proceso de ciclación.
Métodos de Producción Industrial
La producción industrial de 3-(3-(Clorometil)fenil)-1H-pirazol se puede lograr a través de rutas sintéticas similares, pero a mayor escala. El proceso puede involucrar reactores de flujo continuo para garantizar una mezcla eficiente y una transferencia de calor. Además, el uso de catalizadores y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-(Clorometil)fenil)-1H-pirazol experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo clorometil puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Oxidación: El compuesto puede sufrir reacciones de oxidación para formar los correspondientes aldehídos o ácidos carboxílicos.
Reacciones de Reducción: La reducción del anillo pirazol puede llevar a la formación de dihidropirazoles.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y varias aminas. Las reacciones generalmente se llevan a cabo en solventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.
Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o hidruro de aluminio y litio (LiAlH4).
Productos Principales
Productos de Sustitución: Dependiendo del nucleófilo, los productos pueden incluir azidas, tiocianatos o aminas sustituidas.
Productos de Oxidación: Aldehídos o ácidos carboxílicos.
Productos de Reducción: Dihidropirazoles.
Aplicaciones Científicas De Investigación
3-(3-(Clorometil)fenil)-1H-pirazol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, incluidas sustancias farmacéuticas y agroquímicos.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos dirigidos a enzimas o receptores específicos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-(Clorometil)fenil)-1H-pirazol depende de su aplicación específica. En sistemas biológicos, puede actuar mediante:
Inhibición de Enzimas: El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad y afectando las vías metabólicas.
Interacción con Receptores: Puede unirse a receptores específicos en la superficie celular, modulando las vías de transducción de señales y las respuestas celulares.
Generación de Intermediarios Reactivos: El grupo clorometil puede formar intermediarios reactivos que interactúan con biomoléculas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
3-(3-(Clorometil)fenil)-1H-pirazol se puede comparar con otros compuestos similares, como:
Derivados de 3-(Clorometil)fenilo: Estos compuestos comparten el grupo clorometil pero difieren en la estructura del anillo heterocíclico, lo que lleva a variaciones en la reactividad y las aplicaciones.
Derivados de pirazol: Compuestos con diferentes sustituyentes en el anillo pirazol, que pueden influir en sus propiedades químicas y biológicas.
Compuestos Similares
- Acetato de 3-(Clorometil)fenilo
- 2-(Clorometil)-3-fenilquinazolin-4(3H)-onas
- 3-Clorometcathinona
Cada uno de estos compuestos tiene características y aplicaciones únicas, lo que hace que 3-(3-(Clorometil)fenil)-1H-pirazol sea un compuesto valioso por derecho propio.
Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
5-[3-(chloromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,7H2,(H,12,13) |
Clave InChI |
VDSILSBMYZZRJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=NN2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)

![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)

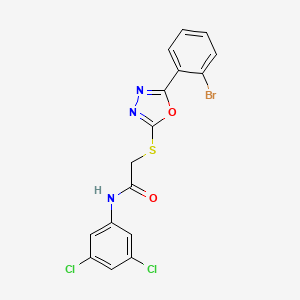
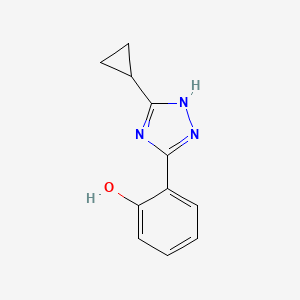
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
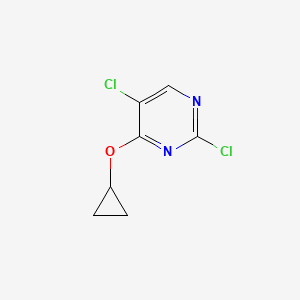
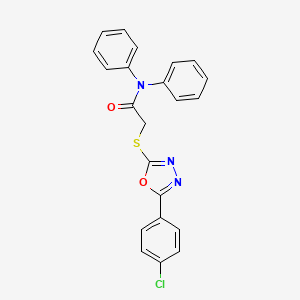
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)

